

# Introduction: Chirality as a Cornerstone of Modern Anesthetic Design

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ropivacaine hydrochloride, (R)-*

Cat. No.: *B1149583*

[Get Quote](#)

Ropivacaine hydrochloride stands as a landmark in the development of local anesthetics, representing a paradigm shift from racemic mixtures to single-enantiomer drugs to enhance safety and efficacy. As a long-acting amide local anesthetic, it is structurally related to bupivacaine and mepivacaine, all possessing a chiral center at the C2 carbon of the pipecoloxylidide ring.<sup>[1]</sup> This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-Ropivacaine and (R)-Ropivacaine.<sup>[2]</sup>

While racemic bupivacaine was a highly effective anesthetic, its clinical use was marred by significant cardiotoxicity, particularly associated with the (R)-enantiomer.<sup>[1][3]</sup> This critical observation spurred the development of ropivacaine as a pure (S)-enantiomer, a decision rooted in the profoundly different pharmacological and toxicological profiles of its stereoisomers.<sup>[1][4]</sup> Understanding the properties of the (R)-enantiomer is therefore not merely an academic exercise; it is fundamental to appreciating the rationale behind the stereospecific design of (S)-Ropivacaine (Naropin®) and its improved therapeutic index.

This technical guide provides an in-depth exploration of the stereospecific properties of ropivacaine's enantiomers. We will dissect the differences in their chemical synthesis, analytical separation, pharmacodynamics, pharmacokinetics, and toxicology. This comparative analysis will illuminate the causal relationships between three-dimensional molecular structure and biological activity, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity.

# Part 1: Stereochemical Characterization and Analysis

The foundation of understanding stereospecificity lies in the ability to synthesize and differentiate between enantiomers. The deliberate development of (S)-Ropivacaine necessitated robust methods for both its stereoselective synthesis and the analytical confirmation of its enantiomeric purity.

## Stereoselective Synthesis

The industrial synthesis of (S)-Ropivacaine hydrochloride does not involve creating the racemate and then separating it. Instead, it employs a stereoselective route starting from a chiral precursor to ensure high enantiomeric purity (typically >99.5%).<sup>[1]</sup> A common approach involves the chiral resolution of the intermediate pipecoloxylidide.

A generalized workflow for this process involves resolving the racemic pipecoloxylidide using a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in a solvent system like acetone and water. This forms diastereomeric salts that have different solubilities, allowing the desired (S)-pipecoloxylidide salt to be selectively crystallized and isolated.<sup>[5][6]</sup> The isolated (S)-intermediate is then N-alkylated with 1-bromopropane to yield (S)-Ropivacaine, which is subsequently converted to the hydrochloride monohydrate salt.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Generalized workflow for stereoselective synthesis of (S)-Ropivacaine HCl.

## Physicochemical Properties

Ropivacaine's physicochemical characteristics, particularly its lower lipophilicity compared to bupivacaine, are key contributors to its safety profile.[4] The enantiomers are identical in these bulk properties but differ in their interaction with polarized light.

| Property                                                              | Ropivacaine | Bupivacaine | Lidocaine   |
|-----------------------------------------------------------------------|-------------|-------------|-------------|
| pKa (25°C)                                                            | 8.1         | 8.1         | 7.9         |
| Lipid Solubility<br>(Partition Coefficient)                           | 115         | 346         | 43          |
| Protein Binding (%)                                                   | ~94%[7]     | ~96%        | ~65%        |
| Molecular Weight<br>(Base)                                            | 274.4 g/mol | 288.4 g/mol | 234.3 g/mol |
| Data compiled from<br>various sources for<br>comparative<br>purposes. |             |             |             |

## Analytical Methods for Enantiomeric Purity

Ensuring the absence of the more toxic (R)-enantiomer in the final drug product is a critical quality control step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and robust method for this purpose.[8][9]

### Experimental Protocol: Chiral HPLC for Ropivacaine Enantiomers

This protocol is a representative method for the enantioselective separation of ropivacaine.

- Instrumentation:
  - HPLC system with UV detector.
  - Chiral Stationary Phase: Polysaccharide-based CSP, such as CHIRAL ART Amylose-SA (3,5-dimethylphenylcarbamate immobilized on silica).[9]

- Chromatographic Conditions:
  - Mobile Phase: A non-polar organic solvent system, for example, n-hexane, ethanol, and diethylamine (DEA) in a ratio of 70:30:0.3 (v/v/v).[\[10\]](#) The amine modifier is crucial for improving peak shape and resolution for these basic analytes.
  - Flow Rate: 1.0 mL/min.
  - Temperature: 25°C.
  - Detection Wavelength: 263 nm.
  - Injection Volume: 10 µL.
- Sample Preparation:
  - Prepare a stock solution of racemic ropivacaine hydrochloride in the mobile phase.
  - Prepare the test sample of (S)-Ropivacaine hydrochloride at a known concentration.
  - To determine the limit of quantitation (LOQ), spike the (S)-Ropivacaine sample with known, low concentrations of the (R)-enantiomer.
- System Suitability:
  - Inject the racemic mixture. The resolution factor between the (S) and (R) enantiomer peaks must be greater than 2.0.
  - The tailing factor for each peak should be less than 1.5.
- Analysis and Interpretation:
  - The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[\[9\]](#)
  - The (S)-enantiomer is the primary peak in the drug product, while the (R)-enantiomer, if present, will elute as a separate, much smaller peak. The area of the (R)-peak relative to the total area determines the level of enantiomeric impurity.

## Part 2: Stereospecific Pharmacodynamics: The Drug-Receptor Interaction

The therapeutic and toxic effects of ropivacaine are dictated by its interaction with voltage-gated ion channels. It is at this molecular level that the structural differences between the (R) and (S) enantiomers manifest in profoundly different biological outcomes.

### Mechanism of Action at Voltage-Gated Sodium Channels

Ropivacaine, like other local anesthetics, exerts its nerve-blocking effect by reversibly inhibiting voltage-gated sodium channels in the neuronal membrane.<sup>[4]</sup> This action blocks the influx of sodium ions necessary for the depolarization and propagation of action potentials, resulting in a failure of nerve impulse conduction.<sup>[4]</sup> The drug preferentially binds to the open and inactivated states of the channel over the resting state.



[Click to download full resolution via product page](#)

Caption: Ropivacaine's interaction with different states of the voltage-gated sodium channel.

## Stereoselective Channel Blockade and Toxicity

The crucial difference between ropivacaine's enantiomers lies in their affinity and kinetics of binding to cardiac sodium channels. Studies on the structurally similar bupivacaine have shown that the (R)-enantiomer binds more potently and dissociates more slowly from the inactivated state of the cardiac sodium channel than the (S)-enantiomer.<sup>[3]</sup> This "fast-in, slow-out" kinetic profile of the (R)-enantiomer leads to a cumulative, frequency-dependent block, which is the primary mechanism for its enhanced cardiotoxicity.<sup>[1][3]</sup> Although ropivacaine is less lipophilic and overall less cardiotoxic than bupivacaine, the same stereospecific principles apply.<sup>[4][11]</sup>

The (S)-enantiomer has a significantly lower affinity for these channels, resulting in a wider margin of safety between the dose required for nerve block and the dose that causes cardiac or CNS toxicity.<sup>[4]</sup>

| Enantiomer      | Interaction with Cardiac Na <sup>+</sup> Channels                                              | Clinical Consequence                                                                                    |
|-----------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| (S)-Ropivacaine | Lower affinity, faster dissociation kinetics. <sup>[4]</sup>                                   | Less potent cardiodepressant effects. Higher threshold for CNS and cardiac toxicity. <sup>[4][11]</sup> |
| (R)-Ropivacaine | Higher affinity, slower dissociation kinetics (inferred from bupivacaine data). <sup>[3]</sup> | More potent cardiodepressant effects. Lower threshold for arrhythmias and cardiac collapse.             |

## Part 3: Stereospecific Pharmacokinetics and Metabolism

Pharmacokinetics—the body's effect on the drug—can also be influenced by stereochemistry, affecting how a drug is absorbed, distributed, metabolized, and excreted.

### Plasma Protein Binding

Ropivacaine is highly bound (~94%) in plasma, primarily to  $\alpha$ 1-acid glycoprotein.<sup>[7]</sup> While detailed studies on ropivacaine enantiomers are less common, research on bupivacaine has

demonstrated stereoselective protein binding, with the (R)-enantiomer exhibiting a higher unbound fraction than the (S)-isomer.[8] This could potentially lead to higher free drug concentrations of the more toxic enantiomer if a racemic mixture were used.

## Metabolism

Ropivacaine is extensively metabolized in the liver, with less than 1% excreted unchanged.[12] The primary metabolic pathways are aromatic hydroxylation to 3-OH-ropivacaine, mediated mainly by Cytochrome P450 (CYP) 1A2, and N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[12][13]



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Ropivacaine via cytochrome P450 enzymes.

While the metabolism of ropivacaine itself (as the S-enantiomer) is well-characterized, the stereoselectivity of these metabolic pathways is a key consideration. For other chiral drugs, it is common for one enantiomer to be metabolized more rapidly than the other. With bupivacaine, (S)-bupivacaine is metabolized more intensively than (R)-bupivacaine.[8] This differential clearance can further influence the toxicological profile of a racemic mixture.

## Part 4: Stereospecific Toxicology: The Scientific Basis for a Safer Anesthetic

The most compelling reason for developing ropivacaine as a single enantiomer is the dramatic difference in the toxicological profiles of the (R) and (S) forms. The reduced systemic toxicity of (S)-Ropivacaine is its defining clinical advantage.

## Cardiotoxicity

As previously discussed, the primary safety concern with long-acting amide local anesthetics is cardiotoxicity. The (R)-enantiomers of both bupivacaine and, by extension, ropivacaine are more cardiotoxic than their (S)-counterparts.<sup>[4][14]</sup> Animal studies have consistently demonstrated that (S)-Ropivacaine has a significantly higher threshold for producing cardiac arrhythmias and circulatory collapse compared to bupivacaine.<sup>[11][15]</sup> This is directly attributable to the stereoselective interaction with cardiac ion channels.<sup>[3][4]</sup>

## Central Nervous System (CNS) Toxicity

Systemic toxicity from local anesthetics typically manifests first as CNS symptoms (e.g., lightheadedness, tinnitus, muscle twitching) before progressing to seizures and then cardiovascular collapse.<sup>[11]</sup> (S)-Ropivacaine has been shown to have a higher convulsive threshold (i.e., is less neurotoxic) than bupivacaine in both animal and human volunteer studies.<sup>[4]</sup> This provides a wider margin of safety, allowing for earlier detection of accidental intravascular injection before life-threatening cardiotoxicity occurs.

| Parameter                                                    | (S)-Ropivacaine | Racemic Bupivacaine |
|--------------------------------------------------------------|-----------------|---------------------|
| Convulsive Dose Ratio<br>(Ropivacaine:Bupivacaine)           | ~1.5 - 2.5 : 1  | 1 : 1 (Reference)   |
| Cardiotoxicity (Arrhythmogenic Potential)                    | Lower           | Higher              |
| Lethal Dose Ratio<br>(Ropivacaine:Bupivacaine)               | ~2 : 1          | 1 : 1 (Reference)   |
| Comparative data from animal studies. <sup>[4][11][15]</sup> |                 |                     |

Experimental Protocol: In Vitro Assessment of Myocardial Depression

This protocol allows for the direct comparison of the effects of different enantiomers on cardiac muscle function.

- Preparation:

- Isolate papillary muscles from a suitable animal model (e.g., guinea pig).
- Mount the muscle in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
- Attach one end to a force transducer to measure isometric contraction.
- Pace the muscle electrically at a fixed frequency (e.g., 1 Hz).

- Electrophysiology (Optional):

- Impale a muscle cell with a glass microelectrode to record transmembrane action potentials, allowing for measurement of the maximal rate of depolarization (Vmax), a proxy for sodium channel function.[\[1\]](#)

- Experimental Procedure:

- After a stabilization period, record baseline contractile force and Vmax.
- Introduce (R)-Ropivacaine into the bath at increasing concentrations, allowing the preparation to equilibrate at each concentration. Record changes in force and Vmax.
- Wash out the drug and allow the muscle to recover to baseline.
- Repeat the concentration-response curve with (S)-Ropivacaine.

- Data Analysis:

- Plot the percentage decrease in contractile force and Vmax against drug concentration for each enantiomer.
- Calculate the IC50 (concentration causing 50% inhibition) for each enantiomer. A lower IC50 for the (R)-enantiomer would confirm its greater cardiodepressant effect.

## Part 5: Regulatory and Clinical Significance

The development of single-enantiomer drugs is strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) when there is a clear scientific rationale.[16][17] The agency's guidance emphasizes that the properties of individual enantiomers should be investigated early in development, especially if one enantiomer contributes disproportionately to toxicity.[16]



[Click to download full resolution via product page](#)

Caption: Logical pathway from stereospecific properties to improved clinical outcomes.

Ropivacaine is a quintessential example of this principle in action. By isolating the (S)-enantiomer, developers successfully uncoupled the desired anesthetic effect from the life-threatening toxicity associated with the (R)-enantiomer. This resulted in a drug with:

- An Improved Safety Profile: Significantly reduced risk of severe cardiac and CNS events in cases of accidental systemic exposure.[\[4\]](#)[\[11\]](#)
- Favorable Block Characteristics: Ropivacaine is less likely to penetrate large myelinated motor fibers, leading to a greater degree of sensory-motor differentiation, which is advantageous for postoperative pain management and labor analgesia where motor function is desired.[\[4\]](#)

## Conclusion

The story of Ropivacaine is a compelling demonstration of the power of stereochemistry in modern drug design. The decision to develop the pure (S)-enantiomer was not arbitrary but was based on a deep, evidence-based understanding of the differential pharmacology and toxicology of its stereoisomers. While the (S)-enantiomer provides the therapeutic benefit, a thorough understanding of the (R)-enantiomer's properties is what illuminates the full extent of this scientific achievement. By eliminating the more toxic (R)-isomer, (S)-Ropivacaine hydrochloride provides clinicians with a long-acting local anesthetic that retains robust efficacy while offering a significantly enhanced margin of safety. This makes it a cornerstone of regional anesthesia and a testament to the principle that in pharmacology, three-dimensional structure is paramount.

## References

- Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5, 214-218. [\[Link\]](#)
- Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. SciSpace. [\[Link\]](#)

- Pimerova, E. V., & Vyacheslavov, A. S. (2020). Chiral Aspects of Local Anesthetics. *Molecules*, 25(12), 2738. [\[Link\]](#)
- Salama, N. N. E.-D. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. *ResearchGate*. [\[Link\]](#)
- Fanali, S., et al. (1997). A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. *Journal of Pharmaceutical and Biomedical Analysis*, 15(8), 1051-1061. [\[Link\]](#)
- Garg, S. A., et al. (2011). Ropivacaine: A review of its pharmacology and clinical use. *Journal of Anaesthesiology Clinical Pharmacology*, 27(1), 11-21. [\[Link\]](#)
- Chiric, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. *International Journal of Molecular Sciences*, 25(23), 13487. [\[Link\]](#)
- FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [\[Link\]](#)
- Scott, D. B., et al. (1989). Acute Toxicity of Ropivacaine Compared with That of Bupivacaine. *Anesthesia & Analgesia*, 69(5), 563-569. [\[Link\]](#)
- Oda, Y., et al. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. *Drug Metabolism and Disposition*, 24(9), 955-961. [\[Link\]](#)
- PubChem. (n.d.). Ropivacaine. National Center for Biotechnology Information. [\[Link\]](#)
- Kumar, A., et al. (2023). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. *ResearchGate*. [\[Link\]](#)
- McClure, J. H. (1996). Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions. *Clinical Pharmacokinetics*, 31(5), 354-

372. [\[Link\]](#)

- Ku, P. S., & Doss, G. A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. *Journal of Medicinal Chemistry*, 66(13), 8565-8575. [\[Link\]](#)
- Shiraishi, S., et al. (2003). Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells. *Brain Research*, 966(2), 175-184. [\[Link\]](#)
- Zurer, P. S. (1992). FDA issues flexible policy on chiral drugs. *Chemical & Engineering News*, 70(22), 6. [\[Link\]](#)
- Zink, W., et al. (2005). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca<sup>2+</sup> regulation in murine skeletal muscle fibers. *Anesthesiology*, 102(4), 793-798. [\[Link\]](#)
- Rutten, A. J., et al. (1992). Postoperative course of plasma protein binding of lignocaine, ropivacaine and bupivacaine in sheep. *Journal of Pharmacy and Pharmacology*, 44(4), 355-358. [\[Link\]](#)
- De Camp, W. H. (1989). The FDA Perspective on the Development of Stereoisomers. *Chirality*, 1(1), 2-6. [\[Link\]](#)
- FDA Law Blog. (2007). FDARA: Single Enantiomer Exclusivity Revisited. *FDA Law Blog*. [\[Link\]](#)
- De Klerck, K., et al. (2014). Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. *ResearchGate*. [\[Link\]](#)
- Dony, P., et al. (2000). The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats. *Anesthesia & Analgesia*, 91(6), 1489-1492. [\[Link\]](#)
- Iida, H., et al. (2001). The differential effects of stereoisomers of ropivacaine and bupivacaine on cerebral pial arterioles in dogs. *Anesthesia & Analgesia*, 93(6), 1573-1578. [\[Link\]](#)

- Various Authors. (n.d.). Some Pharmacological Studies of Ropivacaine in comparison With bupivacaine. Semantic Scholar. [\[Link\]](#)
- González, T., et al. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. *British Journal of Pharmacology*, 137(8), 1269-1279. [\[Link\]](#)
- McClure, J. H. (1996). Ropivacaine. *British Journal of Anaesthesia*, 76(2), 300-307. [\[Link\]](#)
- Niesel, H. C., et al. (1990). [Ropivacaine--a new local anesthetic with specific properties]. *Regional-Anaesthesie*, 13(3), 54-56. [\[Link\]](#)
- Kraus, R. F., et al. (2023). Selected metabolites of ropivacaine (6). *ResearchGate*. [\[Link\]](#)
- Kanai, Y., et al. (2000). Comparisons of the anesthetic potency and intracellular concentrations of S(-) and R(+) bupivacaine and ropivacaine in crayfish giant axon in vitro. *Anesthesia & Analgesia*, 90(1), 175-180. [\[Link\]](#)
- New Drug Approvals. (2021). ROPIVACAINE. *PharmaCompass*. [\[Link\]](#)
- Sjösten, A., & Linderberg, F. (2000). Method of synthesis of ropivacaine hydrochloride monohydrate.
- Valenzuela, C., et al. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. *Circulation*, 92(10), 3014-3024. [\[Link\]](#)
- Sjösten, A., & Linderberg, F. (1999). Process for the preparation of ropivacaine hydrochloride monohydrate.
- Casati, A., & Putzu, M. (2005). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different?. *ResearchGate*. [\[Link\]](#)
- Various Authors. (2017). Structures of Ropivacaine stereoisomers. *ResearchGate*. [\[Link\]](#)
- Various Authors. (2009). Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 6. US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 7. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chiral Aspects of Local Anesthetics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Chirality as a Cornerstone of Modern Anesthetic Design]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1149583#stereospecific-properties-of-r-ropivacaine-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)